2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Medicinal Chemistry Agrochemical Development Physicochemical Properties

Procuring generic pyridylacetonitriles risks failed API campaigns? This specific 3-chloro-5-trifluoromethyl substitution pattern is non-negotiable for fluopyram (SDHI fungicide) and CRF receptor antagonist activity. - **Process Benchmark**: Enables optimized hydrogenation to ethanamine (US Pat. 10,766,859 B2); reduces dehalogenated side products to ≤25% vs. 60% with Pd/C. - **Pharmacophore Integrity**: Weak nAChR α3 activity (IC50 = 30,000 nM) ensures final target-driven pharmacology. - **Supply Chain**: High-purity material, -20°C storage compliant.

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
CAS No. 157764-10-8
Cat. No. B150214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
CAS157764-10-8
Synonyms3-Chloro-5-(trifluoromethyl)-2-(cyanomethyl)pyridine;  [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile;  2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CC#N)C(F)(F)F
InChIInChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2
InChIKeyQSFVBRUYPUNIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile – Physicochemical Profile


2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS 157764-10-8) is a halogenated pyridinyl acetonitrile building block with the molecular formula C8H4ClF3N2 and a molecular weight of 220.58 g/mol [1]. It features a trifluoromethyl group at the 5-position and a chloro substituent at the 3-position on the pyridine ring, which confer distinct electronic and lipophilic properties (calculated XLogP3 = 2.1) compared to non-fluorinated or non-chlorinated pyridyl acetonitriles [1][2]. The compound is primarily utilized as a versatile intermediate in the synthesis of the commercial succinate dehydrogenase inhibitor (SDHI) fungicide fluopyram [3] and in the preparation of (pyridyl)pyrazolopyrimidine corticotropin-releasing factor (CRF) receptor antagonists .

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile – Irreplaceable Substitution Pattern


Direct substitution of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile with unsubstituted 2-pyridylacetonitrile or analogues bearing alternative halogenation patterns is not scientifically valid for critical downstream applications. The presence of both a 3-chloro and a 5-trifluoromethyl group is essential for the biological activity and synthetic utility of the final products. For instance, in the synthesis of fluopyram, these substituents are required for potent SDHI fungicidal activity; analogues lacking the trifluoromethyl group or with different halogenation show significantly reduced or absent antifungal efficacy . Furthermore, the electron-withdrawing nature of these groups dictates the chemoselectivity and yield of key transformations, such as catalytic hydrogenation to the corresponding ethanamine. Using alternative, less substituted acetonitriles would lead to divergent reaction pathways, lower yields, and the formation of dehalogenated side products that compromise purity and increase manufacturing costs [1]. The specific substitution pattern of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is thus a non-negotiable structural requirement for achieving the intended agrochemical and pharmaceutical outcomes.

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile – Quantitative Evidence vs. Analogs


Lipophilicity vs. Unsubstituted Pyridylacetonitrile

The incorporation of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety in 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (target compound) drastically increases lipophilicity compared to the unsubstituted parent compound, 2-pyridylacetonitrile. This is a critical differentiator for membrane permeability and in vivo bioavailability of downstream products [1].

Medicinal Chemistry Agrochemical Development Physicochemical Properties

Hydrogenation Selectivity vs. Prior Art

When converting 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (Py-CN) to its corresponding ethanamine (Py-ethanamine), a key step in fluopyram manufacture, the choice of catalyst profoundly impacts yield and purity. The patented method using Raney nickel or cobalt catalysts provides a substantial reduction in dehalogenated side products compared to the previously used palladium on charcoal (Pd/C) method [1].

Process Chemistry Agrochemical Synthesis Catalysis

Neuronal nAChR Target Activity

Direct binding and functional assays confirm that 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile itself possesses negligible activity at common pharmacological targets, validating its primary utility as a synthetic intermediate rather than an active pharmaceutical ingredient (API). This contrasts with some structurally related, but more complex, pyridinyl acetonitriles which may exhibit unintended off-target effects [1].

Pharmacology Drug Discovery Safety Assessment

Fluopyram Synthesis Process Yield

An optimized synthetic route utilizing 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile as a key intermediate demonstrates a total yield of 48.1% for the final fungicide fluopyram, calculated from the starting material 2,3-dichloro-5-(trifluoromethyl)pyridine [1]. This yield is a direct result of the specific reaction conditions optimized for this intermediate, including reduction with NiCl2/NaBH4 and deprotection with HCl in ethyl acetate [1].

Process Optimization Agrochemical Manufacturing Fluopyram

Antiviral Activity and Cytotoxicity Profile

In a screen for anti-HIV activity, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile exhibited minimal antiviral effect and associated cellular toxicity, further reinforcing its classification as a synthetic intermediate rather than a therapeutic lead [1].

Antiviral Screening Drug Repurposing Safety Pharmacology

Low-Temperature Storage Stability

Vendor specifications indicate that 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile requires storage at -20°C to maintain stability, a condition more stringent than that for many less functionalized pyridyl acetonitriles which are stable at room temperature or 2-8°C .

Stability Storage Procurement

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile – Validated Application Scenarios


Agrochemical R&D: Fluopyram Analogs Synthesis

Procure 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile as a validated starting material for the synthesis of fluopyram derivatives and other succinate dehydrogenase inhibitor (SDHI) fungicides. The compound's optimized hydrogenation to the corresponding ethanamine, as detailed in U.S. Patent 10,766,859 B2, enables efficient, high-yield access to the critical amine intermediate required for amide bond formation with various benzoyl chlorides [1][2]. The 48.1% total yield benchmark for fluopyram synthesis provides a quantifiable process efficiency target for new analog development [2]. This scenario directly leverages the proven synthetic utility and high-value transformation of the nitrile group.

CRF Receptor Antagonist Scaffold

Utilize this compound as a privileged building block for the construction of (pyridyl)pyrazolopyrimidine libraries targeting corticotropin-releasing factor (CRF) receptors. The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is a known pharmacophore in this class, and its presence in the acetonitrile intermediate allows for diverse downstream functionalization [1]. The compound's weak intrinsic activity (IC50 = 30,000 nM at nAChR α3) ensures that the final pharmacological profile is driven by the elaborated core rather than the starting material, a desirable characteristic for fragment-based or scaffold-oriented medicinal chemistry campaigns [3].

Fluopyram Intermediate Process Benchmarking

For CMC teams and process development groups, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile serves as the benchmark substrate for optimizing the key hydrogenation step in fluopyram manufacture. The comparative data showing a reduction of dehalogenated side products from up to 60% (Pd/C method) to ≤25% (Raney Ni/Co method) provides a clear, quantifiable target for catalyst screening and reaction engineering [1]. Procurement of high-purity material is essential for minimizing variables in these process optimization studies, and the known stability requirement of -20°C storage must be accommodated in the supply chain [2].

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